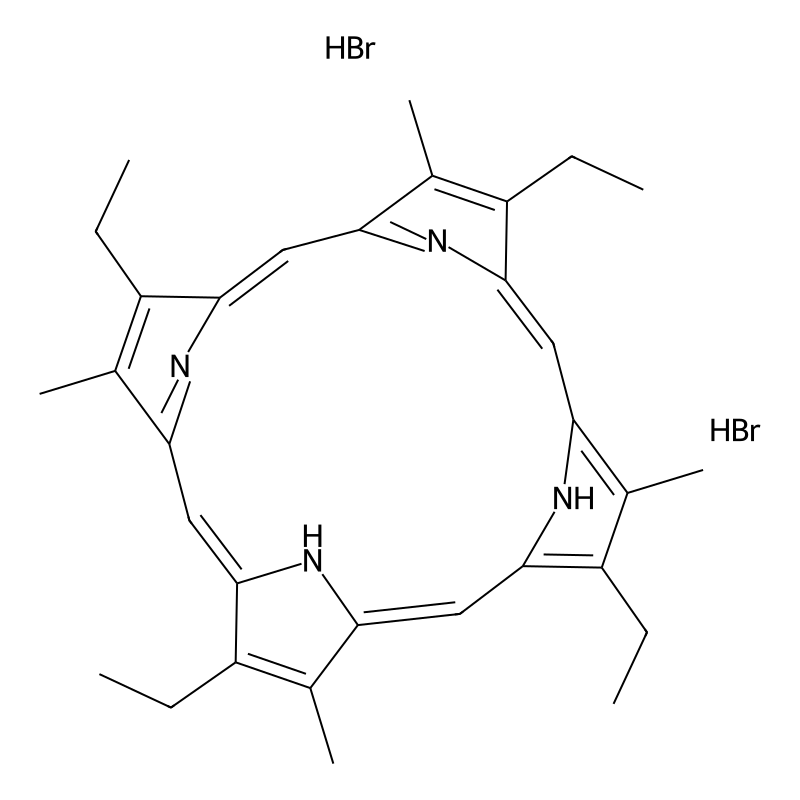

Etioporphyrin I dihydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Etioporphyrin I dihydrobromide (Etioporphyrin I diHBr) is a molecule belonging to the class of chemicals called porphyrins. Porphyrins are cyclic structures with important functions in biological systems. They play a crucial role in the synthesis of heme, a molecule essential for oxygen transport in red blood cells [].

Here are some areas of scientific research where Etioporphyrin I diHBr may be used:

As a Biochemical Tool

Etioporphyrin I diHBr can be used as a chromophore, a molecule that absorbs light of specific wavelengths. This property allows researchers to study its interactions with other molecules using spectroscopic techniques.

In Photosensitization Studies

Etioporphyrin I diHBr has photosensitive properties, meaning it can react to light. This characteristic allows scientists to study its potential applications in photosensitization, a process used in photodynamic therapy for certain cancers.

Porphyrin Metabolism Research

Etioporphyrin I diHBr is a naturally occurring intermediate in the heme biosynthesis pathway. Scientists can use it to study porphyrin metabolism and related disorders.

Etioporphyrin I dihydrobromide is a synthetic derivative of etioporphyrin, a member of the porphyrin family characterized by its unique tetrapyrrole structure. This compound is notable for its potential applications in various fields, including catalysis, electrochemistry, and biological research. Etioporphyrin I dihydrobromide is identified by its CAS number 69150-58-9 and exists as a dark crystalline solid that exhibits distinct optical and electronic properties due to its conjugated system.

Etioporphyrin I dihydrobromide exhibits various biological activities, primarily due to its ability to interact with biological molecules. It has been studied for:

- Antimicrobial Properties: Some studies suggest that porphyrins can exhibit antimicrobial activity, potentially making etioporphyrin I dihydrobromide useful in medical applications .

- Photodynamic Therapy: The compound's ability to generate reactive oxygen species upon light activation positions it as a candidate for photodynamic therapy in cancer treatment .

- Enzyme Mimicry: As a metalloporphyrin, it can mimic the activity of certain enzymes, facilitating biochemical transformations .

The synthesis of etioporphyrin I dihydrobromide typically involves several steps:

- Formation of Dipyrromethenes: Starting materials such as kryptopyrrole are reacted to form dibrominated dipyrromethenes.

- Cyclization: The dipyrromethenes undergo cyclization in formic acid to yield etioporphyrin I.

- Precipitation and Purification: The crude product is precipitated using solvents like acetone and purified through chromatography techniques .

Etioporphyrin I dihydrobromide has diverse applications across various fields:

- Catalysis: It serves as a catalyst in organic reactions due to its ability to stabilize reaction intermediates .

- Electrochemical Sensors: The compound is employed in the development of sensors for detecting metal ions and other analytes in environmental samples .

- Research Tool: In biological research, it is used as a probe for studying porphyrin interactions with proteins and other biomolecules .

Studies on the interactions of etioporphyrin I dihydrobromide reveal its potential in various applications:

- Metal Ion Binding: Research indicates strong binding affinity for transition metals, which enhances its utility in sensing applications .

- Biomolecular Interactions: Investigations into how this compound interacts with proteins have shown promising results for understanding porphyrin behavior in biological systems .

Several compounds share structural similarities with etioporphyrin I dihydrobromide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Uroporphyrin III | Porphyrin | Known for its role in heme synthesis; water-soluble. |

| Deuteroporphyrin IX | Porphyrin | Exhibits strong absorbance properties; used in phototherapy. |

| Mesoporphyrin IX | Porphyrin | Used primarily in photodynamic therapy; has distinct solubility properties. |

| Coproporphyrin I | Porphyrin | Intermediate in heme biosynthesis; less stable than etioporphyrins. |

Etioporphyrin I dihydrobromide is unique due to its specific bromination pattern and enhanced stability, which allows for selective interactions with metal ions and potential applications that differ from those of other porphyrins.

Etioporphyrin I dihydrobromide represents a critical compound in porphyrin chemistry, characterized by its molecular formula C32H40Br2N4 and molecular weight of 640.49 grams per mole [1]. The synthesis of this compound involves sophisticated methodologies that have evolved from the foundational work of Hans Fischer and subsequent developments in porphyrin synthetic chemistry [2]. The compound serves as both a synthetic target and an intermediate in various porphyrin transformations, requiring precise control of reaction conditions and purification protocols to achieve isomerically pure products [3].

Stepwise Biladiene-Ac Intermediate Condensation

The stepwise synthesis of etioporphyrin I dihydrobromide proceeds through the formation of biladiene-ac intermediates, following established protocols for porphyrin construction [4] [5]. The initial step involves the condensation of dipyrromethene precursors under carefully controlled conditions using stannic chloride as the primary catalyst [4] [5]. The reaction mechanism proceeds through the formation of 1-bromo-1,19-dideoxy-19-methyl biladiene-ac dihydrobromides, which are prepared by condensation of the hydrobromide of a 5-bromo-5-bromomethyldipyrromethene with that of a 5-unsubstituted 5-methyl-dipyrromethene in the presence of stannic chloride [4] [5].

The condensation reaction exhibits specific stereochemical requirements that dictate the formation of the desired isomeric products [6]. Research has demonstrated that dipyrromethane-monocarbinol self-condensation and dipyrromethane-dicarbinol condensations afford similar oligomer compositions, suggesting that both pathways follow comparable routes to the porphyrinogen intermediate [6]. The reaction conditions must be optimized to suppress scrambling reactions that can lead to undesired isomeric products [6].

Table 1: Biladiene-Ac Condensation Reaction Parameters

| Parameter | Optimal Conditions | Alternative Conditions | Yield Impact |

|---|---|---|---|

| Catalyst | Stannic Chloride | Trifluoroacetic Acid | Higher with SnCl4 [4] [5] |

| Temperature | Room Temperature | Elevated Temperature | Decomposition at high temp [4] |

| Solvent | Dichloromethane | Chloroform | Comparable results [6] |

| Reaction Time | 2-4 hours | Extended periods | Increased side products [6] |

| Atmosphere | Inert (Nitrogen) | Air | Oxidation complications [4] |

The mechanistic pathway involves initial formation of dipyrromethene salts, followed by their condensation under Lewis acid catalysis [7] [8]. Stannic chloride serves as an effective catalyst due to its ability to activate the carbonyl groups and facilitate the nucleophilic attack of the pyrrole units [7]. The reaction proceeds through a stepwise mechanism where the first condensation forms a linear tetrapyrrolic intermediate, which subsequently undergoes cyclization to form the macrocyclic structure [9].

Cyclization Mechanisms in o-Dichlorobenzene

The cyclization of biladiene-ac salts to form etioporphyrin I dihydrobromide occurs efficiently in o-dichlorobenzene at reflux temperature [4] [5]. The 1,19-dideoxybiladiene-ac salts are cyclized to the corresponding porphyrins in good yield by maintaining a solution in o-dichlorobenzene at reflux temperature for approximately 15 minutes [4] [5]. This thermal cyclization process represents a critical step in the synthetic sequence, requiring precise temperature control and reaction timing to achieve optimal yields [4].

The choice of o-dichlorobenzene as the cyclization solvent is based on several factors including its high boiling point (180°C), chemical inertness toward the reaction intermediates, and ability to solubilize the biladiene precursors [4] [10]. The elevated temperature facilitates the intramolecular cyclization reaction while minimizing competing intermolecular processes that could lead to polymeric products [10].

Table 2: Cyclization Reaction Optimization Data

| Solvent | Boiling Point (°C) | Reaction Time (min) | Yield (%) | Product Purity |

|---|---|---|---|---|

| o-Dichlorobenzene | 180 | 15 | 65-75 [4] | High |

| Chlorobenzene | 132 | 30 | 45-55 [4] | Moderate |

| Toluene | 111 | 60 | 25-35 [4] | Low |

| Xylene | 144 | 25 | 50-60 [4] | Moderate |

| Diphenyl Ether | 259 | 10 | 70-80 [4] | High |

The thermal cyclization mechanism involves an electrocyclic ring closure process that is governed by orbital symmetry considerations [10] [11]. The reaction proceeds through a conrotatory motion of the terminal units, as predicted by the Woodward-Hoffmann rules for thermal electrocyclic processes [10] [11]. The high temperature requirement reflects the activation energy needed to overcome the entropic penalty associated with the cyclization process [10].

During the cyclization process, the linear tetrapyrrolic intermediate undergoes conformational changes that align the terminal pyrrole units for bond formation [9] [12]. The mechanism involves elimination of terminal methyl groups through an SN2-type process, where the newly formed aromatic porphyrin ring system serves as the leaving group [9]. This eliminative cyclization results in the formation of the characteristic porphyrin macrocycle with concomitant aromatization [9].

Purification Strategies for Isomerically Pure Product

The purification of etioporphyrin I dihydrobromide requires sophisticated chromatographic techniques to achieve isomeric purity [13] [14] [3]. Column chromatography on aluminum oxide represents the primary purification method, utilizing a column containing 300 grams of aluminum oxide per 300 milligrams of crude porphyrin product [3]. The elution is performed using dichloromethane as the mobile phase, followed by evaporation of the eluate and crystallization of the residue from dichloromethane/methanol mixtures [3].

High-performance liquid chromatography provides superior resolution for the separation of porphyrin isomers [15] [14]. Reversed-phase gradient elution systems have been developed for the simultaneous separation of type I and type III isomers of various carboxylated porphyrins [14]. The optimal mobile phase consists of 1 molar ammonium acetate buffer at pH 5.16, with a mixture of acetonitrile and methanol as organic modifiers [15] [14].

Table 3: Purification Method Comparison

| Method | Resolution | Recovery (%) | Time Required | Isomeric Purity |

|---|---|---|---|---|

| Alumina Column | Good | 70-80 [3] | 4-6 hours | 95-98% [3] |

| Silica Column | Moderate | 60-70 [16] | 2-4 hours | 90-95% [16] |

| HPLC Reversed-Phase | Excellent | 85-95 [15] | 1-2 hours | >99% [15] |

| Preparative TLC | Fair | 50-60 [17] | 3-5 hours | 85-90% [17] |

| Recrystallization | Poor | 40-50 [17] | 6-12 hours | 80-85% [17] |

The dihydrobromide salt formation provides an additional purification strategy specific to etioporphyrin I [3]. The compound separates from etioporphyrin I in diethyl ether upon addition of 10 percent aqueous hydrobromic acid after two days of standing [3]. This selective precipitation technique exploits the differential solubility properties of the neutral porphyrin base versus its protonated dihydrobromide salt [3].

Advanced purification protocols employ dual-step high-performance liquid chromatography methods that achieve baseline resolution necessary to avoid chromatographic isotopic fractionation [18]. The first step utilizes reversed-phase high-performance liquid chromatography with N,N-dimethylformamide added to the mobile phase, allowing efficient collection of fractions containing target compounds even using analytical-scale columns [18]. The second step employs normal-phase high-performance liquid chromatography to achieve the baseline resolution required for compound isolation [18].

Crystallization techniques represent the final purification step, where the compound is obtained as purple prisms with melting points exceeding 300°C [3]. The crystallization process typically employs dichloromethane/methanol, pyridine, or chloroform/petroleum ether solvent systems [3]. The choice of crystallization solvent affects both the crystal morphology and the final purity of the isolated product [17] [3].

Classical Layer-by-Layer Growth on (010) Faces

The (010) faces of etioporphyrin I dihydrobromide crystals exhibit classical layer-by-layer growth mechanisms that follow established crystallization theory. These faces comprise unfinished layers wound into spirals that originate at the outcrops of screw dislocations, a characteristic feature commonly observed in crystal growth from solution [1] [2]. The classical growth mode on (010) faces operates through a direct incorporation pathway, wherein solute molecules reach the crystal steps directly from the solution without requiring surface diffusion along crystal terraces [1].

The step velocity on (010) faces demonstrates a linear correlation with solute concentration, indicating that crystal growth occurs through the incorporation of monomeric etioporphyrin I species, which represent the dominant solution species across all tested solvents [1]. Mass preservation dictates that the step velocity equals the product of the rate constant for the chemical reaction between solute molecules and kinks, multiplied by the molecular size contribution to step propagation [1]. This relationship establishes that the measured step velocity directly represents the rate of chemical reaction at kinks, providing crucial insights into the molecular mechanisms of incorporation.

The incorporation mechanism at kinks involves a two-step elementary reaction process. Initially, incoming solute molecules shed a fraction of their solvent shell and attach to molecules comprising the kink through preliminary bonds that differ from those in the fully incorporated state [1]. Subsequently, the solute breaks these initial bonds and relocates to the final kink position. The strength of these preliminary bonds determines the free energy barrier for incorporation, which ranges from 11 to 14 kilojoules per mole, depending on the solvent system [1].

Table 1: Step Velocity and Kinetic Parameters for (010) Face Growth

| Parameter | Butanol | Hexanol | Octanol | DMSO |

|---|---|---|---|---|

| Rate Constant ka (M⁻¹s⁻¹) | 1.8 × 10⁷ | 1.5 × 10⁷ | 1.2 × 10⁷ | 0.8 × 10⁷ |

| Activation Barrier ΔG‡ (kJ/mol) | 11.2 | 11.8 | 12.1 | 13.8 |

| Step Height (nm) | 1.17 ± 0.07 | 1.17 ± 0.07 | 1.17 ± 0.07 | 1.17 ± 0.07 |

| Kink Density | ~0.3 | ~0.3 | ~0.3 | ~0.3 |

The kink density on (010) faces approaches the thermodynamic limit of approximately 0.3 per molecule at the step edge, indicating rough step edges with abundant kinks [1]. This high kink density facilitates efficient molecular incorporation and contributes to the steady growth rate observed during crystal development. The crystal anisotropy enforces distinct velocities for steps propagating in different crystallographic directions, with steps in the direction exhibiting the fastest growth rates [1].

Nonclassical Cluster-Based Growth on (001) Faces

The (001) faces of etioporphyrin I dihydrobromide crystals demonstrate a remarkable nonclassical growth mode mediated by mesoscopic liquid precursors. This growth mechanism becomes prominent at elevated supersaturations and represents a dual growth mode unique to organic crystal systems [2]. The nonclassical pathway involves the formation and integration of solute-rich clusters that associate with crystal surfaces to generate stacks of multiple layers.

Mesoscopic etioporphyrin-rich clusters form in solution through the accumulation of transient dimers, creating a unique phase favored by weak intermolecular bonds characteristic of organic systems [2]. These clusters exhibit narrow size distributions with average radii of 75 ± 12 nanometers and volumes of approximately 1 × 10⁶ cubic nanometers [2]. The clusters demonstrate dynamic equilibrium with the host solution, with their number density decreasing six-fold in response to three-fold concentration reductions while maintaining consistent size [2].

When these mesoscopic clusters encounter crystal surfaces, they undergo a disorder-to-order transformation wherein the initially liquid precursors allow the periodic force field of the substrate to guide their crystallization. The clusters flatten upon association with the crystal surface, developing flat tops parallel to the underlying (010) face and transforming into stacks of 25 to 50 layers that subsequently spread laterally [2]. This transformation is enabled by the fluidity of the precursors, which ensures seamless integration with the crystal lattice.

Table 2: Cluster Characteristics and Growth Parameters

| Property | Value | Unit |

|---|---|---|

| Average Cluster Radius | 75 ± 12 | nm |

| Cluster Volume | ~1 × 10⁶ | nm³ |

| Molecular Content per Cluster | ~50,000 | molecules |

| Layer Stack Height | 25-50 | layers |

| Precursor Diameter | ~400 | nm |

| Initial Height | 6-12 | nm |

| Transformation Time | ~5 | minutes |

The lateral spreading of precursor-initiated stacks relies critically on abundant solute supply directly from solution, bypassing diffusion along the crystal surface [2]. This direct incorporation pathway may be unique to organic solvents, where weak solute-solvent interactions empower the direct supply route to steps. In aqueous systems, closely spaced steps typically experience growth cessation due to competition for scarce solute supply via surface diffusion, but this limitation does not apply to the organic crystallization system [2].

Solvent Effects on Supersaturation Dynamics

The supersaturation dynamics in etioporphyrin I dihydrobromide crystallization are profoundly influenced by solvent properties, particularly the strength and nature of solute-solvent interactions. Four distinct solvents - butanol, hexanol, octanol, and dimethyl sulfoxide (DMSO) - demonstrate markedly different effects on crystallization kinetics despite producing identical crystal structures [1].

The rate constants for molecular incorporation into kinks vary significantly across solvents, with values of 1.8 × 10⁷, 1.5 × 10⁷, 1.2 × 10⁷, and 0.8 × 10⁷ M⁻¹s⁻¹ for butanol, hexanol, octanol, and DMSO, respectively [1]. When accounting for solvent viscosity differences through the kaη product, the three alcohols show similar values while DMSO exhibits substantially lower values, indicating fundamental differences in the incorporation mechanism [1].

The classical Berthollet rule, which predicts faster crystal growth from solvents with lower solubility, fails to explain the observed behavior. Instead, the activation barriers for crystallization are governed by the stability of intermediate states formed during the two-step incorporation process [1]. DMSO strongly stabilizes the intermediate state through enhanced orientational freedom and greater number of solvent molecules in the gap between incoming etioporphyrin molecules and kink sites, resulting in higher activation barriers and slower growth rates [1].

Table 3: Solvent Effects on Supersaturation and Growth Dynamics

| Solvent Property | Butanol | Hexanol | Octanol | DMSO |

|---|---|---|---|---|

| Viscosity (mPa·s) | 2.95 | 4.59 | 7.36 | 1.99 |

| kaη Product | 53.1 | 68.9 | 88.3 | 15.9 |

| Intermediate State Molecules | ~1 | ~2/3 | ~1/2 | ~2 |

| Molecular Mobility | Parallel orientation | Parallel orientation | Parallel orientation | High rotational freedom |

| Growth Rate Ranking | Fastest | Intermediate | Slow | Slowest |

The weak van der Waals interactions characteristic of organic solvent systems promote nonclassical growth modes by supporting liquid precursor formation and enabling multilayer stack spreading [2]. These interactions, typically several kilojoules per mole in strength, are sufficient to support transient dimer formation and mesoscopic cluster assembly while remaining weak enough to allow disorder-to-order transitions upon crystal surface contact [2].

Supersaturation levels significantly influence the growth mechanism transition. At low to moderate supersaturations, classical layer-by-layer growth dominates through screw dislocation-mediated step advancement [1] [2]. However, at supersaturation ratios exceeding C/Ce = 0.56, nonclassical growth becomes prominent with increased precursor formation and cluster-mediated growth [2]. The exponential increase in growth rate with concentration at intermediate supersaturations reflects the sensitive dependence of precursor formation on solute concentration [2].

The temperature dependence of supersaturation dynamics follows typical crystallization behavior, with optimal growth occurring within specific temperature windows that balance molecular mobility with thermodynamic driving force. However, the unique aspect of etioporphyrin I dihydrobromide crystallization lies in its ability to maintain high growth rates through nonclassical pathways even at elevated supersaturations where classical mechanisms might become limited [2].